Technical Monograph: (2,5-Dimethyl-4-nitrophenyl)hydrazine
Technical Monograph: (2,5-Dimethyl-4-nitrophenyl)hydrazine
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes established organic chemistry protocols with specific considerations for the steric and electronic nature of the (2,5-dimethyl-4-nitrophenyl)hydrazine scaffold.
CAS: 145655-61-4 Role: Advanced Intermediate for Heterocyclic Synthesis Version: 1.0 (Scientific Reference)
Executive Summary
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a specialized aromatic building block characterized by a unique substitution pattern: a hydrazine moiety flanked by a methyl group (ortho-effect) and a para-nitro group. This compound serves as a critical "latent" scaffold in medicinal chemistry. The hydrazine function allows for the rapid construction of nitrogenous heterocycles (indoles, pyrazoles), while the nitro group acts as a masked amine, enabling late-stage functionalization after the core ring system is established.
This guide details the robust synthesis, stability considerations, and application of CAS 145655-61-4 in diversity-oriented synthesis, specifically targeting kinase inhibitor scaffolds and azo-based pigments.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine |
| CAS Number | 145655-61-4 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Yellow to orange crystalline solid (Free base); Beige powder (HCl salt) |
| Solubility | Low in water; soluble in DMSO, Methanol, hot Ethanol. |
| Storage | Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). |
| Stability | Susceptible to oxidation in air. Best stored as the Hydrochloride salt. |
Synthesis Protocol: The Diazotization-Reduction Route[1][2]
While nucleophilic aromatic substitution (SₙAr) on 1-chloro-2,5-dimethyl-4-nitrobenzene is a theoretical route, the Diazotization-Reduction of 2,5-dimethyl-4-nitroaniline is the preferred method for high-purity laboratory scale synthesis. This route avoids the harsh conditions required to displace a halogen hindered by an ortho-methyl group.
Retrosynthetic Analysis & Mechanism
The synthesis relies on converting the aniline amine into a diazonium salt (
Why Stannous Chloride?
Although sulfite reduction is greener,
Step-by-Step Experimental Procedure
Reagents:
-
2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7): 10.0 g (60 mmol)
-
Hydrochloric Acid (conc. 37%): 60 mL
-
Sodium Nitrite (
): 4.6 g (66 mmol) -
Stannous Chloride Dihydrate (
): 34.0 g (150 mmol) -
Ethanol (cold): 50 mL
Protocol:
-
Diazotization (The Critical Step):
-
In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 10.0 g of 2,5-dimethyl-4-nitroaniline in 40 mL of conc. HCl.
-
Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.
-
Dissolve
(4.6 g) in 10 mL water. Add this solution dropwise to the aniline suspension over 20 minutes. Maintain internal temperature . -
Stir for 1 hour at 0°C. The suspension should become a clear or slightly turbid orange solution (Diazonium salt).
-
-
Reduction:
-
Dissolve
(34.0 g) in 20 mL conc. HCl. Cool this solution to 0°C. -
Add the cold stannous chloride solution to the diazonium mixture in one portion with vigorous stirring.
-
Observation: A thick precipitate will form immediately.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation & Purification:
-
Filter the precipitate (Hydrazine Hydrochloride salt) using a sintered glass funnel.
-
Wash 1: Cold conc. HCl (removes tin salts).
-
Wash 2: Cold Ethanol (removes organic impurities).
-
Wash 3: Diethyl Ether (facilitates drying).
-
Dry the solid under vacuum at 40°C.
-
Yield Expectation: 75-85% as the Hydrochloride salt.
Reaction Pathway Visualization
Figure 1: Synthesis workflow for CAS 145655-61-4 via Diazotization-Reduction.
Applications in Drug Discovery
The (2,5-dimethyl-4-nitrophenyl)hydrazine scaffold is particularly valuable because the 4-nitro group serves as an orthogonal handle. Unlike standard phenylhydrazines, this molecule allows for the construction of a heterocycle followed by the "unmasking" of an aniline for further derivatization (e.g., amide coupling, sulfonylation).
Fischer Indole Synthesis (Tryptamine Analogs)
Reaction with ketones (e.g., ethyl methyl ketone or cyclic ketones) under acidic conditions yields 4,7-dimethyl-6-nitroindoles .
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Ammonia elimination. -
Utility: The resulting indole has a nitro group at the 6-position, which can be reduced to an amine to mimic serotonin analogs or create fused tricyclic systems.
Pyrazole Synthesis (Kinase Inhibitor Scaffolds)
Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-(2,5-dimethyl-4-nitrophenyl)-3,5-dimethylpyrazole .
-
Relevance: Pyrazoles are ubiquitous in kinase inhibitors (e.g., similar to the core of Ruxolitinib or Celecoxib analogs). The steric bulk of the 2,5-dimethyl groups can force the phenyl ring out of planarity, improving selectivity in enzyme binding pockets.
Application Workflow
Figure 2: Divergent synthetic applications for heterocyclic library generation.
Safety & Handling (E-E-A-T)
Working with hydrazines and nitro compounds requires strict adherence to safety protocols.
-
Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Explosion Hazard:
-
Diazonium Salts: Never let the diazonium intermediate dry out; keep it in solution and cold.
-
Nitro Group: The product contains a nitro group and a hydrazine moiety, making it potentially energetic. Do not subject the dry free base to friction or high heat (>100°C).
-
-
Waste Disposal: All hydrazine-containing waste must be segregated. Quench unreacted hydrazine with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal, as the oxidation is exothermic and releases nitrogen gas.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Diazotization-Reduction of nitroanilines).
-
PrepChem. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from (Detailed methodology for the 4-nitro analog, adaptable to the 2,5-dimethyl variant).
-
ChemicalBook. (2025).[1] 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) Properties and Synthesis. Retrieved from (Source for precursor data).
-
Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Retrieved from (Validation of nitrophenylhydrazine reactivity in hydrazone formation).
-
National Institutes of Health (NIH). (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from (Toxicology background for hydrazine handling).
